OAT1 Transporter Affinity: Moderate vs. High-Affinity Substrates Among Short-Chain Carboxylate Esters
In a head-to-head panel of odorant molecules screened against human OAT1, diethyl 2-hydroxyglutarate (69134-53-8) exhibited an OAT1 Ki of 369 µM, positioning it as a moderate-affinity OAT1 substrate [1]. By contrast, the comparator heptanoate displayed a Ki of 16.7 µM (22-fold higher affinity), octanoic acid a Ki of 5.41 µM (68-fold higher), and 2-ethylhexanoate a Ki of 57 µM (6.5-fold higher) [1]. Propanoic acid, a structurally simpler monocarboxylate, showed an IC₅₀ of 8,180 µM (22-fold weaker) [1]. This moderate-affinity profile means that diethyl 2-hydroxyglutarate occupies a distinct kinetic tier—neither a high-affinity competitor for renal OAT1 clearance pathways like heptanoate, nor a weak substrate like propanoate—making it preferentially useful for experimental designs requiring controlled, intermediate transporter engagement.
| Evidence Dimension | OAT1 Transporter Affinity (Ki) |
|---|---|
| Target Compound Data | Diethyl 2-hydroxyglutarate: Ki = 369 µM |
| Comparator Or Baseline | Heptanoate: Ki = 16.7 µM; Octanoic acid: Ki = 5.41 µM; 2-Ethylhexanoate: Ki = 57 µM; Propanoic acid: IC₅₀ = 8,180 µM |
| Quantified Difference | 22-fold lower affinity vs. heptanoate; 68-fold lower vs. octanoic acid; 6.5-fold lower vs. 2-ethylhexanoate; 22-fold higher affinity vs. propanoic acid |
| Conditions | hOAT1-transfected HEK293 cells; inhibition of [³H]p-aminohippurate uptake; pharmacophore generation study (Hagos et al., 2007; Kaler et al., 2006, 2007) |
Why This Matters
Researchers developing OAT1-mediated drug delivery systems or studying renal transporter pharmacophore models can leverage this compound's intermediate Ki to calibrate transporter engagement—neither saturating OAT1 at low concentrations like octanoic acid nor requiring impractically high concentrations like propanoic acid.
- [1] TABLE 1, CAS No. 69134-53-8 | Diethyl 2-hydroxyglutarate | OAT1 Ki = 369 µM | (Hagos et al., 2007). In: Kaler et al., Pharmacophore generation using odorant molecules. PMC4658493. https://pmc.ncbi.nlm.nih.gov/articles/PMC4658493/table/T1/ View Source
